methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate
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Overview
Description
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate: is an organic compound with the molecular formula C13H17NO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: One common method for synthesizing tetrahydroisoquinoline derivatives involves the Pictet-Spengler reaction.
Bischler-Napieralski Reaction: Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods: Industrial production methods for methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydroisoquinoline derivatives can undergo oxidation reactions to form isoquinoline derivatives.
Reduction: Reduction of the ester group in methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Tetrahydroisoquinoline derivatives have been studied for their potential neuroprotective and anti-neurodegenerative properties. They are also investigated for their potential use in treating various neurological disorders .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs due to its potential biological activities. It may also find applications in the synthesis of fine chemicals and agrochemicals .
Mechanism of Action
The exact mechanism of action of methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is not well-documented. tetrahydroisoquinoline derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, leading to their potential neuroprotective effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with biological activity.
Uniqueness: Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is unique due to its ester functional group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals .
Properties
CAS No. |
1893599-16-0 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-5,11,14H,6-9H2,1H3 |
InChI Key |
ZEKAIPQEZFPFHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CNCC2=CC=CC=C12 |
Purity |
0 |
Origin of Product |
United States |
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